molecular formula C7H3N3O5 B3050031 4-Hydroxy-3,5-dinitrobenzonitrile CAS No. 2315-80-2

4-Hydroxy-3,5-dinitrobenzonitrile

Cat. No.: B3050031
CAS No.: 2315-80-2
M. Wt: 209.12 g/mol
InChI Key: CWBIIHJRFXQEKB-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-dinitrobenzonitrile is an aromatic organic compound with the molecular formula C7H3N3O5 It is characterized by the presence of a hydroxyl group (-OH) and two nitro groups (-NO2) attached to a benzene ring, along with a nitrile group (-CN)

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 4-Hydroxy-3,5-dinitrobenzonitrile involves the vicarious nucleophilic substitution (VNS) of 3,5-dinitrobenzonitrile. This reaction can be carried out in a single step, yielding a mixture of 2-hydroxy-3,5-dinitrobenzonitrile and this compound . The reaction conditions typically involve the use of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of nitration reactions on aromatic compounds can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,5-dinitrobenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used to substitute the hydroxyl group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3,5-dinitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-dinitrobenzonitrile involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The nitrile group can also interact with nucleophiles, leading to the formation of covalent bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-hydroxy-3,5-dinitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O5/c8-3-4-1-5(9(12)13)7(11)6(2-4)10(14)15/h1-2,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBIIHJRFXQEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177732
Record name Benzonitrile, 4-hydroxy-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2315-80-2
Record name 4-Hydroxy-3,5-dinitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2315-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-hydroxy-3,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-hydroxy-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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